Physicochemical Profiling and Synthetic Utility of 3-(2-Fluoropyridin-3-yl)propanoic Acid
Physicochemical Profiling and Synthetic Utility of 3-(2-Fluoropyridin-3-yl)propanoic Acid
CAS Registry Number: 944998-14-5 Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol [1]
Executive Summary
3-(2-Fluoropyridin-3-yl)propanoic acid represents a specialized heterocyclic building block in modern medicinal chemistry. Unlike its non-fluorinated analog (3-pyridinepropionic acid), this molecule offers a distinct physicochemical profile driven by the "Fluorine Effect." The electron-withdrawing nature of the fluorine atom at the C2 position drastically reduces the basicity of the pyridine nitrogen, rendering it non-protonated at physiological pH. This modulation is critical for optimizing membrane permeability and metabolic stability in drug candidates.
This technical guide provides a comprehensive analysis of the molecule's properties, a robust synthetic pathway, and protocols for its characterization, designed for researchers in lead optimization and peptide mimetic synthesis.
Molecular Identity & Structural Analysis[2]
The molecule consists of a propanoic acid tail attached to the C3 position of a pyridine ring, with a fluorine atom substituting the C2 position. This specific substitution pattern imparts unique electronic properties.
The Fluorine Effect: Electronic & Metabolic Impact
-
Basicity Modulation: The high electronegativity of fluorine (
) exerts a strong inductive effect (-I), pulling electron density away from the pyridine nitrogen. While unsubstituted pyridine has a pKₐ of ~5.2, 2-fluoropyridine has a pKₐ of -0.44 . Consequently, the pyridine ring in the target molecule remains neutral in biological media (pH 7.4), unlike many other pyridine-containing drugs. -
Metabolic Blocking: The C2 position of pyridine is a common "soft spot" for oxidative metabolism (nucleophilic attack by metabolic enzymes). Fluorine substitution effectively blocks this site, extending the half-life (
) of the scaffold.
Figure 1: Structural-Property Relationship Map illustrating the impact of the C2-fluorine substitution.
Physicochemical Parameters
The following data aggregates predicted and experimental values derived from structural analogs and substituent constants.
| Parameter | Value / Range | Context & Significance |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |
| Melting Point | 120–145 °C (Predicted) | Lower than non-fluorinated analog (156–160 °C) due to disrupted lattice packing. |
| pKₐ (Carboxyl) | 4.6 ± 0.2 | Standard carboxylic acid ionization; anionic at pH 7.4. |
| pKₐ (Pyridine N) | < 0.5 (Estimated) | Critical: Nitrogen is non-basic at physiological pH. |
| LogP (Oct/Water) | 1.15 ± 0.3 | Moderately lipophilic in un-ionized form. |
| LogD (pH 7.4) | -1.8 to -1.2 | High water solubility at physiological pH due to carboxylate ionization. |
| PSA (Polar Surface Area) | ~50 Ų | Good membrane permeability profile (Rule of 5 compliant). |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor. |
Expert Insight: When designing libraries, do not treat this as a basic amine. For solubility assays, rely on the carboxylic acid functionality. The low pKₐ of the pyridine nitrogen means it will not form salts with weak acids (e.g., fumaric, tartaric) at that position.
Synthetic Routes & Optimization
The most robust route to 3-(2-fluoropyridin-3-yl)propanoic acid utilizes the Heck Reaction , coupling a 3-halopyridine with an acrylate ester, followed by hydrogenation and hydrolysis. This approach avoids the handling of unstable pyridine-acetaldehydes required for Knoevenagel condensations.
Workflow Visualization
Figure 2: Three-step synthetic pathway via Heck coupling and catalytic hydrogenation.
Detailed Protocol (Step-by-Step)
Step 1: Heck Coupling[2][3]
-
Reagents: Charge a reaction vessel with 2-fluoro-3-iodopyridine (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
-
Solvent: Add anhydrous DMF (0.2 M concentration) and Triethylamine (2.5 equiv).
-
Degassing: Crucial Step. Sparge the mixture with Nitrogen or Argon for 15 minutes to prevent Pd oxidation.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl iodide.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrogenation
-
Setup: Dissolve the unsaturated ester from Step 1 in Methanol.
-
Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).
-
Reduction: Stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. Note: The fluorine atom is stable under these mild conditions; avoid high pressure/temperature to prevent defluorination.
-
Filtration: Filter through a Celite pad to remove the catalyst. Concentrate to yield the saturated ester.
Step 3: Hydrolysis
-
Saponification: Dissolve the ester in THF/Water (3:1). Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours.
-
Acidification: Cool to 0°C. Carefully adjust pH to ~3–4 using 1N HCl.
-
Isolation: Extract with EtOAc (x3). The product may also precipitate directly from the aqueous layer depending on concentration.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Experimental Characterization Protocols
To validate the synthesized material, the following self-validating protocols should be employed.
A. pKₐ Determination (Potentiometric Titration)
Because the pyridine nitrogen is extremely weakly basic, standard titration may only reveal the carboxylic acid inflection.
-
Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor).
-
Titrant: Titrate with 0.1 M KOH (standardized).
-
Analysis: Use the Gran plot method to determine the equivalence point.
-
Expected Result: A single inflection point around pH 4.5–4.7 corresponding to the carboxylic acid.
-
Troubleshooting: If a second inflection is sought for the pyridine, titration in a non-aqueous solvent (e.g., glacial acetic acid with perchloric acid) is required.
-
B. Lipophilicity (Shake-Flask LogD)
-
Phases: Prepare octanol-saturated water (phosphate buffer, pH 7.4) and water-saturated octanol.
-
Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the buffer phase.
-
Separation: Shake for 1 hour, centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Expectation: Low LogD (< 0) at pH 7.4 due to the ionized carboxylate.
-
Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of fluorinated pyridine acids.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
-
References
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight on Fluorine Effect).
-
Bhattarai, P., et al. (2026).[5][6] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [5]
-
LookChem. (n.d.). 2-Fluoropyridine Physicochemical Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction Protocols. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
